molecular formula C24H18IN3O2 B10909649 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-2-oxoacetamide

Cat. No.: B10909649
M. Wt: 507.3 g/mol
InChI Key: BDMAOJZLSWFJQU-VULFUBBASA-N
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Description

2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with a unique structure that combines an anthryl group, a hydrazino group, and an iodo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the anthryl-methylidene intermediate, followed by the introduction of the hydrazino group. The final step involves the coupling of the iodo-methylphenyl group with the oxoacetamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the hydrazino group, leading to different derivatives.

    Substitution: The iodo group can be substituted with other functional groups, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The anthryl group may intercalate with DNA, while the hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-BROMO-2-METHYLPHENYL)-2-OXOACETAMIDE
  • 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodo group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to its bromo and chloro analogs.

Properties

Molecular Formula

C24H18IN3O2

Molecular Weight

507.3 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)oxamide

InChI

InChI=1S/C24H18IN3O2/c1-15-12-18(25)10-11-22(15)27-23(29)24(30)28-26-14-21-19-8-4-2-6-16(19)13-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

BDMAOJZLSWFJQU-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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